2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine
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Overview
Description
2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine is a synthetic compound that belongs to the class of indole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Iodo Group: Iodination can be achieved using iodine or iodinating reagents such as N-iodosuccinimide.
Attachment of the Piperidyl Group: The piperidyl group can be introduced through nucleophilic substitution reactions.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added using trifluoroethylating agents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the piperidyl group.
Reduction: Reduction reactions can modify the functional groups, such as reducing the iodo group to a hydrogen atom.
Substitution: The compound can participate in substitution reactions, where the iodo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield indole-4-carboxylic acid derivatives, while substitution could result in various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors or enzymes.
Biological Research: Studying its effects on cellular pathways and its potential as a biochemical tool.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine would involve its interaction with specific molecular targets, such as receptors or enzymes. The presence of the indole core suggests potential binding to serotonin receptors, while the trifluoroethyl group may enhance its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indole
- 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-3-amine
Uniqueness
The unique combination of the iodo, piperidyl, and trifluoroethyl groups in 2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine distinguishes it from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19F3IN3 |
---|---|
Molecular Weight |
437.24 g/mol |
IUPAC Name |
2-iodo-N-(1-methylpiperidin-4-yl)-1-(2,2,2-trifluoroethyl)indol-4-amine |
InChI |
InChI=1S/C16H19F3IN3/c1-22-7-5-11(6-8-22)21-13-3-2-4-14-12(13)9-15(20)23(14)10-16(17,18)19/h2-4,9,11,21H,5-8,10H2,1H3 |
InChI Key |
DUDBBVRZLMZGDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)I |
Origin of Product |
United States |
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